N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in various studies . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry Strategies to Reduce Metabolism
Research has demonstrated the use of systematic structure modifications to reduce the metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the therapeutic potential of compounds, including those similar to N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide. Altering the heterocycle or blocking reactive sites are effective strategies for minimizing AO-mediated oxidation, improving drug stability and efficacy (Linton et al., 2011).
Discovery of Nonpeptide Angiotensin II Receptor Antagonists
A series of nonpeptide angiotensin II (AII) receptor antagonists, which include compounds structurally related to this compound, has shown potent antihypertensive effects upon oral administration. These findings are critical for the development of new therapeutic agents for hypertension (Carini et al., 1991).
Pharmacokinetics and Potential as Anti-fibrotic Drug
Investigations into the pharmacokinetics and tissue distribution of compounds similar to this compound have shown promising results, particularly for a novel ALK5 inhibitor with potential applications in treating fibrosis and exerting anti-metastatic effects. Such studies highlight the drug's effectiveness and potential as an oral anti-fibrotic treatment (Kim et al., 2008).
Design and Synthesis of Inhibitors
The synthesis and evaluation of derivatives, including benzimidazole/benzoxazole derivatives and Schiff's bases, for their anti-inflammatory, analgesic, and kinase inhibition activities, showcase the broad applicability of this compound-related compounds. This research contributes to the development of new treatments for inflammation and pain, as well as for diseases modulated by kinase activity (Sondhi et al., 2006).
Future Directions
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-3-2-6-15-13(9)18-14(19)10-4-5-11-12(7-10)17-8-16-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,16,17)(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZBFZSDEZITDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.